molecular formula C10H12O5 B575279 3,4-Dimethoxyphenylglyoxal hydrate CAS No. 163428-90-8

3,4-Dimethoxyphenylglyoxal hydrate

Cat. No.: B575279
CAS No.: 163428-90-8
M. Wt: 212.201
InChI Key: HVXVAKHTLMPFDQ-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C10H12O5. It is known for its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxyphenylglyoxal hydrate typically involves the reaction of 3,4-dimethoxybenzaldehyde with an oxidizing agent. One common method is the oxidation of 3,4-dimethoxybenzaldehyde using potassium permanganate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxyphenylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dimethoxyphenylglyoxal hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenylglyoxal hydrate involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 3,4-Dimethoxyphenylglyoxal hydrate.

    3,4-Dimethoxyphenylacetic acid: Another derivative with similar structural features.

    3,4-Dimethoxyphenylacetone: Used in similar synthetic applications.

Uniqueness: this compound is unique due to its glyoxal moiety, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic and biological applications where the glyoxal functionality is required .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.H2O/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-6H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXVAKHTLMPFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=O)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656866
Record name (3,4-Dimethoxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138011-18-3, 163428-90-8
Record name Benzeneacetaldehyde, 3,4-dimethoxy-α-oxo-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138011-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethoxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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